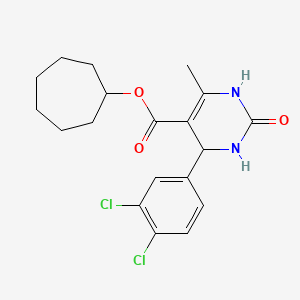
Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H22Cl2N2O3 and its molecular weight is 397.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C19H22Cl2N2O3
- Molecular Weight : 389.30 g/mol
- CAS Number : 303774-81-4
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, a well-known multi-component reaction that combines aldehydes, urea, and β-keto esters. This process yields various dihydropyrimidinone derivatives that exhibit significant biological activity.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines possess antimicrobial properties against a range of bacteria and fungi. Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Some studies suggest that tetrahydropyrimidine derivatives can inhibit viral replication. This compound has shown potential in antiviral assays against specific viral strains.
- Calcium Channel Modulation : Certain dihydropyrimidinones have been identified as calcium channel modulators, which could be beneficial in treating cardiovascular diseases.
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Studies :
- A study conducted by Kumarasamy et al. (2017) demonstrated that tetrahydropyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, indicating high potency.
-
Antiviral Evaluation :
- Jagdale et al. (2020) explored the antiviral potential of various tetrahydropyrimidines and found that cycloheptyl derivatives showed promising results in inhibiting viral replication in cell cultures. The mechanism of action was suggested to involve interference with viral entry or replication processes.
-
Calcium Channel Studies :
- Research by Bukane & Jagdale (2021) highlighted the calcium channel modulation properties of dihydropyrimidinones. The study indicated that these compounds could alter calcium influx in cardiac cells, suggesting potential therapeutic applications in cardiovascular diseases.
科学研究应用
Chemical Synthesis and Applications
1. Building Block for Synthesis:
Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications that can lead to derivatives with enhanced properties or activities.
2. Reaction Pathways:
The compound can undergo multiple reactions including:
- Oxidation: Leading to the formation of carboxylic acids or ketones.
- Reduction: Converting ketone groups to alcohols.
- Substitution Reactions: Such as halogenation or nitration on the aromatic ring .
Table 1: Summary of Chemical Reactions
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids, Ketones | KMnO4, CrO3 |
| Reduction | Alcohols | NaBH4, LiAlH4 |
| Substitution | Halogenated derivatives | Cl2, Br2 (with Fe catalyst) |
Biological Applications
1. Antimicrobial Activity:
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its efficacy against various bacterial strains .
2. Anticancer Properties:
The compound has been investigated for its anticancer effects. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation. This makes it a candidate for further development in cancer therapeutics .
Case Study: Anticancer Activity
In a study focusing on similar tetrahydropyrimidine derivatives, researchers observed significant cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Medical Applications
1. Neurological Disorders:
There is ongoing research into the therapeutic potential of this compound in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests possible applications in neuropharmacology .
2. Antitubercular Activity:
The compound has been noted for its antitubercular properties against Mycobacterium tuberculosis. This makes it a promising candidate for developing new treatments for tuberculosis .
Summary of Research Findings
The exploration of this compound reveals its multifaceted applications across various scientific domains:
- Chemistry: As a versatile building block and reactive intermediate.
- Biology: Exhibiting antimicrobial and anticancer activities.
- Medicine: Potential applications in treating neurological disorders and tuberculosis.
属性
IUPAC Name |
cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3/c1-11-16(18(24)26-13-6-4-2-3-5-7-13)17(23-19(25)22-11)12-8-9-14(20)15(21)10-12/h8-10,13,17H,2-7H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPSXWHMDRNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













